5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
One study suggests that a compound with a similar structure could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine may have similar effects.
Biochemical Analysis
Biochemical Properties
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions due to its unique structure. The indole moiety allows it to interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . The thiadiazole ring can enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to affect various cell types, including cancer cells, by inducing apoptosis and inhibiting proliferation . The thiadiazole component may further enhance these effects by interacting with cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, indole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . The thiadiazole ring may enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . The thiadiazole ring may help stabilize the compound, prolonging its activity. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The indole moiety can undergo oxidation and conjugation reactions, while the thiadiazole ring may be involved in reduction and hydrolysis reactions. These metabolic processes can affect the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may be transported by specific transporters, such as organic anion transporters, and distributed to various tissues, including the liver, kidneys, and brain . The indole moiety may facilitate its transport across cell membranes, while the thiadiazole ring may influence its distribution and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be localized to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The indole moiety may contain targeting signals that direct it to specific organelles, while the thiadiazole ring may undergo post-translational modifications that influence its localization and activity.
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12-15-14-11(17-12)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4H,5-8H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBDKFNQSJWCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC3=NN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.